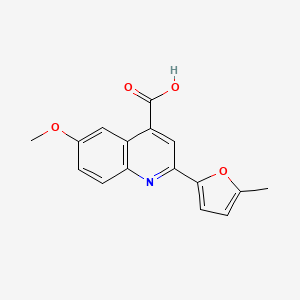

6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Beschreibung

6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6, a 5-methylfuran-2-yl moiety at position 2, and a carboxylic acid group at position 2. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol (calculated from ). The compound is synthesized via the Doebner reaction, a common method for preparing quinoline-4-carboxylic acids, by reacting substituted aldehydes, pyruvic acid, and aniline derivatives under reflux conditions (). The methoxy group enhances electron density on the quinoline ring, while the furan substituent contributes to π-π stacking interactions, influencing biological activity and solubility .

Eigenschaften

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-9-3-6-15(21-9)14-8-12(16(18)19)11-7-10(20-2)4-5-13(11)17-14/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBVROWWURYIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group transformations. For instance, the synthesis might start with the formation of a quinoline intermediate, which is then functionalized with methoxy and methylfuran groups under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the production process. The use of continuous flow reactors and automated synthesis platforms can further enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial activity. 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent against various pathogens. The presence of the methoxy and furan groups enhances its interaction with microbial enzymes, potentially inhibiting their growth and replication .

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines by modulating cell cycle progression and promoting programmed cell death .

Materials Science

Fluorescent Dyes

The unique structural features of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid make it suitable for use as a fluorescent dye in various applications, including bioimaging and sensor technology. Its fluorescence properties can be exploited for the detection of specific biomolecules, allowing for real-time monitoring of biological processes .

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in electronics and packaging .

Analytical Chemistry

Chromatographic Applications

The compound is utilized in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its distinct chemical properties allow for effective resolution of components in pharmaceutical formulations, ensuring quality control and compliance with regulatory standards .

Spectroscopic Analysis

Due to its unique spectral characteristics, 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is employed in various spectroscopic techniques, including UV-visible and fluorescence spectroscopy. These methods facilitate the study of molecular interactions and dynamics within biological systems .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Quinoline Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth with a focus on Gram-positive strains. |

| Fluorescence Properties in Biological Imaging | Materials Science | Showed high sensitivity and specificity in detecting target biomolecules in live cells. |

| HPLC Method Development for Quality Control | Analytical Chemistry | Developed a reliable method for quantifying active pharmaceutical ingredients with high precision. |

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid with key analogs, highlighting substituent variations and their impact:

Notes:

- Methoxy vs. Halogens (Br, Cl, F) : Methoxy substitution at position 6 improves solubility in polar solvents compared to halogenated analogs (). Halogens increase molecular weight and may enhance receptor binding via hydrophobic interactions .

- Furan vs. Phenyl/Thiophene : The 5-methylfuran-2-yl group offers a planar structure for π-stacking, whereas bulkier aryl groups (e.g., phenyl) may sterically hinder interactions with biological targets .

Biologische Aktivität

6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinoline derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C16H15NO3

- Molecular Weight : 267.28 g/mol

- CAS Number : 438213-21-9

The biological activity of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is attributed to several mechanisms:

- P-Glycoprotein Inhibition : Recent studies have indicated that this compound exhibits significant inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. The inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

- Anticancer Activity : The compound has shown promising results in preclinical studies against various cancer cell lines. For instance, it has been reported to induce cell cycle arrest in the G0/G1 phase and promote differentiation in leukemic cells without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .

- Antimicrobial Properties : Some derivatives within the quinoline class have demonstrated antimicrobial activity against pathogens such as Mycobacterium tuberculosis and various strains of bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives often exhibit such properties .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects and enzyme inhibition capabilities of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid:

Case Studies

- Leukemia Treatment : In a study focusing on leukemia treatment, 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid was evaluated alongside other quinoline derivatives. The results indicated that it could effectively inhibit colony formation in leukemic cell lines while promoting cellular differentiation .

- Antimicrobial Activity : While specific studies on this compound’s antimicrobial properties are scarce, related quinoline derivatives have shown efficacy against various microbial strains, suggesting potential applications in treating infectious diseases .

Q & A

Q. Key Considerations :

- Monitor reaction pH to avoid side reactions (e.g., over-oxidation of the furan moiety).

- Use HPLC or LC-MS to track intermediate formation and purity.

How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

Q. Methodology :

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., methoxy at C6, furan at C2). Coupling patterns in the aromatic region can differentiate quinoline protons from furan protons.

- X-Ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for related 4-(adamantyl)quinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).

Advanced Tip : Compare experimental data with computational simulations (DFT) to resolve ambiguities in tautomeric forms.

What strategies are recommended for analyzing conflicting biological activity data across studies involving quinoline-4-carboxylic acid derivatives?

Q. Methodology :

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., IC assays with controlled cell lines).

- Metabolic Stability Tests : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsomes .

- Structural Analog Comparison : Compare with analogs like 2-phenyl-4-quinolinecarboxylic acid, noting how substituents (e.g., furan vs. phenyl) modulate activity .

Example : If anti-tuberculosis activity varies, test against resistant vs. wild-type Mycobacterium strains to identify structure-activity relationships (SAR) .

How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Q. Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., DNA gyrase for antimicrobial activity).

- MD Simulations : Perform 100-ns simulations to assess binding stability, as applied to 4-(1-adamantyl)quinoline derivatives .

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using tools like Schrödinger’s Phase.

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

What experimental design considerations are critical for evaluating the photostability of the furan moiety in this compound?

Q. Methodology :

- UV-Vis Spectroscopy : Expose the compound to UV light (254–365 nm) and monitor absorbance changes over time.

- LC-MS Analysis : Detect degradation products (e.g., oxidized furan rings) and quantify stability under varying pH and solvent conditions .

- Control Experiments : Compare with analogs lacking the furan group to isolate its contribution to photodegradation.

Advanced Application : Use deuterated solvents or antioxidants (e.g., BHT) to mitigate radical-mediated decomposition.

How can regioselective functionalization of the quinoline ring be achieved to modify biological activity?

Q. Methodology :

- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to install substituents at specific positions (e.g., C8 for enhanced solubility) .

- Protecting Groups : Temporarily block the carboxylic acid at C4 using tert-butyl esters to direct electrophilic substitution to C6 or C8 .

Case Study : Methylation of 6-methoxyquinoline-4-carboxylic acid derivatives improved blood-brain barrier penetration in neuroactive compounds .

What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Methodology :

- Purification : Use flash chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts like unreacted isatin derivatives.

- Yield Optimization : Adjust stoichiometry of the Pfitzinger reaction (e.g., ketone:isatin ratio) and reaction time .

- Green Chemistry : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability.

Industrial Insight : Pilot-scale trials in flow reactors can reduce batch-to-batch variability .

How does the electronic nature of the 5-methylfuran substituent influence the compound’s acidity and solubility?

Q. Methodology :

- pKa Determination : Perform potentiometric titration to measure the carboxylic acid’s acidity. Compare with analogs (e.g., 2-phenylquinoline-4-carboxylic acid) to assess the electron-donating effect of the methylfuran group .

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and calculate logP values via HPLC retention times.

SAR Insight : Electron-rich furan groups may enhance solubility in polar solvents but reduce membrane permeability.

What in vitro assays are most suitable for preliminary evaluation of this compound’s antimicrobial potential?

Q. Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining, as quinoline derivatives often disrupt microbial adhesion .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity.

Follow-Up : For hits, perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

How can contradictory results in stability studies (e.g., oxidative vs. hydrolytic degradation) be systematically resolved?

Q. Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 3% HO for oxidation, 0.1M HCl/NaOH for hydrolysis).

- Degradant Identification : Use LC-QTOF-MS to characterize products and propose degradation pathways .

- Kinetic Analysis : Calculate rate constants under varying temperatures to model shelf-life.

Advanced Approach : Employ isotope labeling (e.g., ) to trace hydrolytic cleavage mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.